molecular formula C16H13ClN2O4S2 B2808055 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895456-42-5

2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2808055
CAS No.: 895456-42-5
M. Wt: 396.86
InChI Key: ZKMNAIJREVBLHQ-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxybenzo[d]thiazolyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with certain receptors and enzymes

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could impact pathways related to cell communication . The downstream effects of these alterations would depend on the specific pathways affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme, it could lead to decreased production of a certain molecule, affecting the cell’s function . The exact effects are yet to be determined through research.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets . More research is needed to understand how these factors affect this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the intermediate compound in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often in the presence of catalysts or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)sulfonyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    2-((4-methylphenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide: The methyl group instead of chlorine can alter its electronic properties and reactivity.

    2-((4-chlorophenyl)sulfonyl)-N-(6-hydroxybenzo[d]thiazol-2-yl)acetamide: The hydroxyl group can introduce different hydrogen bonding interactions compared to the methoxy group.

Uniqueness

The presence of both the 4-chlorophenylsulfonyl and 6-methoxybenzo[d]thiazolyl groups in 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide provides a unique combination of electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-11-4-7-13-14(8-11)24-16(18-13)19-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNAIJREVBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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